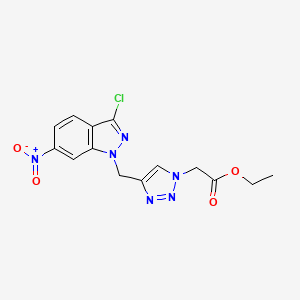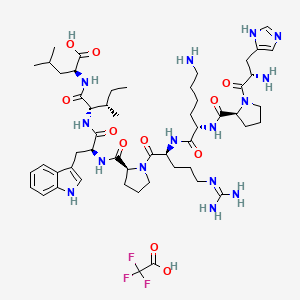
DMTr-4'-F-U-CED-TBDMS phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves multiple steps, starting from the uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the 4’-fluoro group: This step involves the fluorination of the uridine derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Protection of the 2’-hydroxyl group: This is done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of DMTr-4’-F-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like column chromatography and recrystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
化学反応の分析
Types of Reactions
DMTr-4’-F-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Hydrolysis: The cyanoethyl group can be hydrolyzed under basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of the phosphate derivative.
Substitution: Removal of the TBDMS group to yield the free hydroxyl group.
Hydrolysis: Conversion of the cyanoethyl group to the phosphoric acid derivative
科学的研究の応用
DMTr-4’-F-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a probe for studying RNA structure and function.
Biology: Employed in the development of RNA aptamers and ribozymes.
Medicine: Utilized in RNA therapeutics for targeted drug delivery and gene therapy.
Industry: Applied in the synthesis of labeled oligonucleotides for diagnostic and therapeutic purposes
作用機序
The mechanism of action of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a labeling reagent, allowing for the visualization and study of RNA structures. The 4’-fluoro group enhances the sensitivity of the compound, making it a valuable probe for nuclear magnetic resonance (NMR) studies. The molecular targets include RNA molecules, and the pathways involved are related to RNA synthesis and modification .
類似化合物との比較
DMTr-4’-F-U-CED-TBDMS phosphoramidite is unique due to its 4’-fluoro modification, which enhances its sensitivity and utility as an NMR probe. Similar compounds include:
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: A methylated derivative used for similar applications but with different sensitivity and reactivity.
DMTr-4’-H-U-CED-TBDMS phosphoramidite: A non-fluorinated version used for standard oligonucleotide labeling.
DMTr-4’-Cl-U-CED-TBDMS phosphoramidite: A chlorinated derivative with distinct chemical properties
特性
分子式 |
C45H60FN4O9PSi |
|---|---|
分子量 |
879.0 g/mol |
IUPAC名 |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChIキー |
GECCGPZJATURAY-NZSBGPKUSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)


![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


